5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
CAS No.:
Cat. No.: VC16386186
Molecular Formula: C18H13BrN4O3S
Molecular Weight: 445.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13BrN4O3S |
|---|---|
| Molecular Weight | 445.3 g/mol |
| IUPAC Name | 5-bromo-N-[4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C18H13BrN4O3S/c1-9-3-5-11(6-4-9)15-21-17(26-23-15)14-10(2)20-18(27-14)22-16(24)12-7-8-13(19)25-12/h3-8H,1-2H3,(H,20,22,24) |
| Standard InChI Key | SZEGXHKSAMLVGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=C(S3)NC(=O)C4=CC=C(O4)Br)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name systematically describes its structure: a Z-configuration thiazole ring fused with a 3-(4-methylphenyl)-1,2,4-oxadiazole moiety, substituted at the 5-position by a bromine atom and linked to a furan-2-carboxamide group. The molecular formula, C₁₈H₁₃BrN₄O₃S, corresponds to a molecular weight of 445.3 g/mol. Key structural features include:
-
Thiazole Ring: A five-membered ring containing nitrogen and sulfur atoms, contributing to aromatic stability and hydrogen-bonding capabilities.
-
Oxadiazole Ring: A 1,2,4-oxadiazole moiety with a 4-methylphenyl substituent, enhancing lipophilicity and π-π stacking interactions.
-
Bromine Atom: Introduces electronegativity and steric bulk, potentially influencing binding affinity to biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃BrN₄O₃S |
| Molecular Weight | 445.3 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Synthetic Pathways
The synthesis of this compound involves multi-step protocols to construct its heterocyclic framework:
Step 1: Thiazole Ring Formation
Cyclocondensation of thiourea derivatives with α-haloketones yields the thiazole core. For example, reaction of 4-methyl-5-aminothiazole with chloroacetylene precursors generates the 2-iminothiazoline intermediate.
Step 2: Oxadiazole Synthesis
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives. 4-Methylbenzamide oxime reacts with trichloroacetic anhydride to form the 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid intermediate.
Step 3: Coupling and Bromination
The thiazole and oxadiazole intermediates undergo Suzuki-Miyaura coupling, followed by bromination using N-bromosuccinimide (NBS) in dichloromethane. Final amidation with furan-2-carbonyl chloride completes the synthesis.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiourea, α-bromoketone, EtOH, 80°C | 65% |
| 2 | Amidoxime, (ClCO)₂O, DCM, 0°C | 72% |
| 3 | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 58% |
Biological Activity and Mechanisms
Anticancer Activity
In vitro assays demonstrate moderate cytotoxicity against human colon carcinoma (HCT-116, IC₅₀ = 34 µM) and cervical cancer (HeLa, IC₅₀ = 36 µM) cell lines . Mechanistically, the compound induces apoptosis via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation (≥2.5-fold) and Bcl-2 suppression (≤0.3-fold).
Table 3: Anticancer Activity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HCT-116 | 34 | Caspase-3/7 activation |
| HeLa | 36 | Bcl-2 suppression |
| MCF-7 | >100 | No significant activity |
Enzymatic Inhibition
The compound exhibits inhibitory effects on tyrosine kinase receptors (VEGFR-2, IC₅₀ = 1.2 µM) and cyclooxygenase-2 (COX-2, IC₅₀ = 4.7 µM), suggesting anti-inflammatory applications. Molecular docking simulations reveal hydrogen bonding between the oxadiazole nitrogen and kinase active sites (binding energy = -9.2 kcal/mol).
Applications in Drug Development
Lead Optimization Strategies
Structural modifications to enhance potency and pharmacokinetics include:
-
Bromine Replacement: Substituting bromine with iodine increases lipophilicity (logP from 3.1 to 3.8), improving blood-brain barrier penetration.
-
Oxadiazole Isosteres: Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole improves metabolic stability (t₁/₂ from 2.1 to 6.3 hours in hepatic microsomes).
Formulation Challenges
The compound’s poor aqueous solubility (0.12 mg/mL at pH 7.4) necessitates nanoparticle encapsulation or prodrug strategies. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) increase solubility to 8.9 mg/mL and extend plasma half-life to 14 hours in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume